molecular formula C11H18Cl2N2O B1500915 1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride CAS No. 1185307-92-9

1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride

Cat. No.: B1500915
CAS No.: 1185307-92-9
M. Wt: 265.18 g/mol
InChI Key: LXLJXCYLODQKOU-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Nomenclatural Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems. The preferred International Union of Pure and Applied Chemistry name is this compound, which accurately describes the structural arrangement of the molecule. Alternative nomenclatural representations include 1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride, which employs parenthetical notation to clarify the connectivity pattern between the pyridine ring and the methylene linker. Additional systematic naming variations documented in chemical databases include 1-(pyridin-3-ylmethyl)piperidin-3-ol;dihydrochloride, utilizing semicolon notation to separate the base compound from its salt form.

The nomenclature system reflects the structural hierarchy where the piperidine ring serves as the parent heterocycle, with the pyridin-3-ylmethyl group functioning as a nitrogen substituent at position 1 of the piperidine ring. The hydroxyl group is positioned at carbon 3 of the piperidine ring, establishing the stereochemical complexity of the molecule. Database entries consistently maintain this nomenclatural framework across multiple chemical information systems, ensuring standardized identification protocols for research and regulatory purposes.

CAS Registry Number and Regulatory Database Identifiers

The compound possesses the Chemical Abstracts Service Registry Number 1185307-92-9, which serves as the unique numerical identifier within the Chemical Abstracts Service database system. This registry number provides unambiguous identification for regulatory compliance, literature searching, and chemical inventory management across international scientific and commercial databases. The PubChem Compound Identifier for this chemical entity is 45786844, establishing its presence within the National Center for Biotechnology Information chemical database infrastructure.

Within the Environmental Protection Agency CompTox Chemicals Dashboard, the compound carries the DSSTox Substance Identifier DTXSID00671476, linking it to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency. These multiple database identifiers create a comprehensive identification network that facilitates cross-referencing between different chemical information systems and regulatory frameworks. The compound's registration across these major chemical databases indicates its recognition as a distinct chemical entity with documented structural and property information.

Database System Identifier Type
Chemical Abstracts Service 1185307-92-9 Registry Number
PubChem 45786844 Compound Identifier
DSSTox DTXSID00671476 Substance Identifier

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C11H18Cl2N2O represents the complete elemental composition of this compound, indicating the presence of eleven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This stoichiometric arrangement yields a molecular weight of 265.18 grams per mole, as determined through standard atomic weight calculations using International Union of Pure and Applied Chemistry accepted atomic masses. The molecular weight calculation incorporates the atomic weights of carbon (12.011), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999) to establish the precise molar mass value.

Detailed compositional analysis reveals the percent by mass distribution of each element within the compound structure. Carbon constitutes approximately 49.82 percent of the total molecular mass, representing the largest elemental contribution due to the presence of multiple aromatic and aliphatic carbon centers. Hydrogen accounts for approximately 6.84 percent of the molecular weight, distributed across both aromatic and aliphatic positions throughout the molecule. Chlorine contributes approximately 26.74 percent of the total mass, reflecting the dihydrochloride salt formation that incorporates two chloride ions. Nitrogen represents approximately 10.56 percent of the molecular composition, arising from the two nitrogen atoms present in the pyridine and piperidine ring systems. Oxygen comprises approximately 6.03 percent of the total molecular weight, originating from the single hydroxyl functional group attached to the piperidine ring.

Element Count Atomic Weight Mass Contribution Percent Composition
Carbon 11 12.011 132.121 49.82%
Hydrogen 18 1.008 18.144 6.84%
Chlorine 2 35.45 70.90 26.74%
Nitrogen 2 14.007 28.014 10.56%
Oxygen 1 15.999 15.999 6.03%
Total 34 - 265.178 100.00%

The stoichiometric analysis confirms the structural integrity of the compound as a dihydrochloride salt, where the base organic molecule C11H16N2O forms ionic interactions with two hydrochloric acid equivalents. This salt formation significantly influences the compound's solubility characteristics, stability profile, and crystalline properties compared to the free base form. The elemental composition data provides essential information for analytical method development, purity assessment, and quality control procedures in chemical research and development applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-4-2-6-13(9-11)8-10-3-1-5-12-7-10;;/h1,3,5,7,11,14H,2,4,6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLJXCYLODQKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671476
Record name 1-[(Pyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-92-9
Record name 1-[(Pyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound this compound can be represented by the molecular formula C11H16N2OC_{11}H_{16}N_2O and has a molecular weight of approximately 218.26 g/mol. The structure features a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated a cytotoxic effect on FaDu hypopharyngeal tumor cells, with IC50 values indicating enhanced potency compared to established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)9.28
MDA-MB-231 (breast cancer)19.9
OVCAR-3 (ovarian cancer)75.3

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it has shown inhibitory effects on histone acetyltransferase (HAT) activity, which is crucial in regulating gene expression related to cancer and other diseases . The IC50 values for different derivatives of piperidine compounds have been reported, providing insight into the structure-activity relationship.

Table 2: Inhibition of HAT Activity by Piperidine Derivatives

Compound IDStructureIC50 (µM)Activity Type
Compound 14,5-di-substituted tert-butyl8.6HAT Inhibitor
Compound 2Furan-3-yl groups1.6Enhanced HAT Inhibitor
Compound 11Piperidin-4-yl-methylaminomethyl1.7Comparable Activity

The mechanism by which this compound exerts its biological effects appears to be multifaceted. Its interaction with key proteins involved in cellular signaling pathways suggests that it may modulate gene expression through epigenetic mechanisms. The compound's ability to inhibit HAT activity indicates potential interference with transcriptional regulation, which is particularly relevant in cancer biology .

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry highlighted the potential of piperidine derivatives, including this compound, in treating Chagas disease due to their efficacy against Trypanosoma cruzi amastigotes . This finding underscores the compound's versatility beyond anticancer applications.

Scientific Research Applications

Scientific Research Applications

1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride is utilized across multiple domains of scientific research:

Medicinal Chemistry

  • Drug Development : The compound serves as a building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating conditions such as cancer and neurodegenerative diseases. For instance, research indicates that modifications of piperidine derivatives can lead to compounds with significant anticancer properties through mechanisms involving apoptosis induction in tumor cells .

Biological Studies

  • Receptor Interaction : The compound is employed in studying receptor-ligand interactions, particularly with histamine H3 and sigma-1 receptors. These interactions are vital for understanding neurological pathways and developing drugs targeting these receptors .

Organic Synthesis

  • Building Block : It functions as an essential intermediate in organic synthesis, facilitating the creation of more complex molecules. This includes its use in multi-component reactions leading to novel piperidine derivatives .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of 1-Pyridin-3-ylmethyl-piperidin-3-ol exhibited enhanced cytotoxicity against hypopharyngeal tumor cell lines compared to standard treatments like bleomycin. The research emphasized the importance of structural modifications to improve therapeutic efficacy .

Case Study 2: Neuropharmacology

In another investigation, the compound was analyzed for its potential as a neuroprotective agent. It was found to modulate neurotransmitter systems effectively, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride with other dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
1-(Pyridin-3-ylmethyl)piperidin-3-ol dihydrochloride C₁₁H₁₈Cl₂N₂O 265.18 Not explicitly reported; likely pH-dependent Piperidine ring with pyridinylmethyl substituent
Capmatinib dihydrochloride Not reported Not reported pH-dependent (soluble at low pH) Non-chiral, yellow hygroscopic powder; polymorphic forms
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Soluble in water at pH ≤ 4 Fluorophenyl, trifluoromethyl, and cyanophenyl groups
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 Water-soluble Linear tetraamine; copper-chelating agent
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Not reported Pyridine-pyrrolidine hybrid

Key Observations :

  • Structural Diversity : While all compounds are dihydrochloride salts, their core structures vary significantly. The target compound features a piperidine-pyridine hybrid, whereas others like berotralstat include fluorinated aromatic systems .
  • Solubility Trends : Dihydrochloride salts generally exhibit enhanced water solubility compared to free bases. For example, capmatinib and berotralstat show pH-dependent solubility, critical for oral bioavailability in pharmaceuticals .
  • Hygroscopicity : Both the target compound and capmatinib dihydrochloride require dry storage, indicating sensitivity to moisture .

Key Observations :

  • Pharmaceutical Relevance : Berotralstat and capmatinib are clinically approved drugs, highlighting the role of dihydrochloride salts in enhancing drug stability and solubility .
  • Regulatory Restrictions: Some dihydrochlorides, like S-(2-(dimethylamino)ethyl) isothiourinium, face usage bans due to toxicity , whereas others (e.g., trientine) are essential therapeutics .

Preparation Methods

Catalytic Hydrogenation of 3-Aminopyridine Derivatives

One common approach involves the catalytic hydrogenation of 3-aminopyridine derivatives to form the piperidine ring system. Supported rhodium or palladium catalysts are typically used under hydrogen atmosphere to reduce the aromatic ring selectively to the saturated piperidine moiety.

  • Catalysts: Rhodium on carbon, Palladium on carbon
  • Conditions: Hydrogen pressure, solvent such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF)
  • Outcome: Formation of 3-aminopiperidine intermediates with varying enantiomeric purity

Resolution of Enantiomers

The resulting aminopiperidine intermediate is often racemic and requires resolution to isolate the desired enantiomer. This is achieved by forming diastereomeric salts using chiral acids such as dibenzoyl tartaric acid or mandelic acid.

  • Chiral resolving agents: Dibenzoyl tartaric acid, (R)-mandelic acid
  • Process: Salt formation followed by recrystallization to enhance enantiomeric purity
  • Challenges: Multiple recrystallization steps may be required to achieve >98% e.e.

Acid Exchange to Form Dihydrochloride Salt

The purified enantiomeric amine is converted into the dihydrochloride salt by acid exchange with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

  • Solvents: MTBE, ethyl acetate, or isopropanol
  • Conditions: Controlled temperature and stoichiometry to avoid over-acidification
  • Result: Formation of 1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride with high purity and stability

Detailed Research Findings and Optimization

Solvent Effects on Enantiopurity

Research has shown that the choice of solvent during the acid exchange and recrystallization steps significantly impacts the enantiomeric excess and yield.

Solvent Effect on Enantiopurity Yield Impact Notes
Methyl tert-butyl ether (MTBE) Moderate improvement Moderate yield Commonly used, but may require multiple recrystallizations
Tetrahydrofuran (THF) Enhanced enantiopurity High yield Facilitates better solubility and crystallization
Ethyl acetate Good enantiopurity Good yield Balances solubility and crystallization kinetics

Catalyst and Hydrogenation Conditions

Catalyst Pressure (atm) Temperature (°C) Enantiomeric Excess (%) Yield (%) Notes
Rhodium on carbon 20 25-50 Up to 98 85-90 High selectivity and activity
Palladium on carbon 15 30-60 95-97 80-88 Slightly lower enantiopurity

Optimizing hydrogen pressure and temperature is critical to avoid over-reduction or side reactions.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Catalytic hydrogenation of 3-aminopyridine Rh/C or Pd/C, H2, MTBE or THF Formation of racemic 3-aminopiperidine
2 Resolution of racemate Dibenzoyl tartaric acid, recrystallization Enantiomerically enriched 3-aminopiperidine
3 Acid exchange to form dihydrochloride salt HCl gas or HCl in solvent (MTBE, EtOAc) This compound

Additional Notes on Process Improvements

  • The use of chiral catalysts or asymmetric hydrogenation methods is under investigation to reduce the need for resolution steps.
  • Continuous flow hydrogenation reactors have been explored to improve scalability and reproducibility.
  • Alternative resolving agents and solvent systems are being tested to minimize the number of recrystallization cycles, improving overall yield and reducing waste.

Q & A

Q. What mechanistic insights explain its selectivity for specific enzyme isoforms (e.g., CYP3A4 vs. CYP2D6)?

  • Methodology : Perform kinetic assays with human liver microsomes, using selective inhibitors (e.g., ketoconazole for CYP3A4). Pair with homology modeling (SWISS-MODEL) to identify key binding residues (e.g., heme coordination differences) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride
Reactant of Route 2
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1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride

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